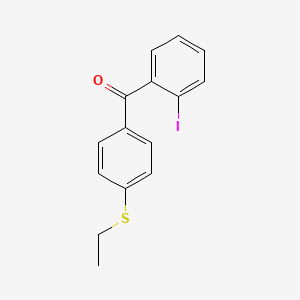

4-(Ethylthio)-2'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Ethylthio)-2’-iodobenzophenone is an organic compound characterized by the presence of an ethylthio group and an iodine atom attached to a benzophenone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylthio)-2’-iodobenzophenone typically involves the introduction of the ethylthio group and the iodine atom onto the benzophenone structure. One common method includes the following steps:

Starting Material: Benzophenone is used as the starting material.

Introduction of Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable base.

Iodination: The iodination of the benzophenone derivative can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions.

Industrial Production Methods: Industrial production of 4-(Ethylthio)-2’-iodobenzophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Ethylthio)-2’-iodobenzophenone can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, cyanides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Deiodinated benzophenone derivatives.

Substitution: Various substituted benzophenone derivatives.

Applications De Recherche Scientifique

Photochemistry

4-(Ethylthio)-2'-iodobenzophenone is utilized as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and initiate the polymerization of monomers, leading to the formation of polymers. This application is particularly relevant in:

- UV-Curable Coatings : The compound is used in coatings that require curing upon exposure to UV light, enhancing durability and resistance to environmental factors.

- Adhesives : Its ability to initiate polymerization makes it valuable in formulating adhesives that cure quickly upon light exposure.

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the synthesis of iodinated aromatic compounds. It can facilitate various reactions, such as:

- Electrophilic Aromatic Substitution : The iodine atom can act as a leaving group, allowing for further functionalization of the aromatic ring.

- Synthesis of Pharmaceuticals : Its derivatives are explored for use in creating novel pharmaceutical agents due to their biological activity .

Case Study 1: Synthesis of Iodinated Compounds

Research has demonstrated that this compound can be used effectively to synthesize a range of iodinated aromatic compounds through electrophilic substitution reactions. In one study, it was successfully employed to produce various iodinated derivatives with high yields, showcasing its utility in synthetic organic chemistry .

Case Study 2: Photopolymerization Processes

In another study focusing on photopolymerization, this compound was tested as a photoinitiator for UV-curable systems. The results indicated that it not only initiated polymerization effectively but also contributed to the mechanical strength and thermal stability of the resulting polymers .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Photochemistry | Used as a photoinitiator in UV-curable coatings and adhesives. |

| Organic Synthesis | Acts as a reagent for synthesizing iodinated aromatic compounds. |

| Pharmaceutical Development | Explored for creating novel pharmaceutical agents due to biological activity. |

Mécanisme D'action

The mechanism of action of 4-(Ethylthio)-2’-iodobenzophenone involves its interaction with various molecular targets. The ethylthio group and iodine atom can participate in different chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-(Methylthio)-2’-iodobenzophenone: Similar structure but with a methylthio group instead of an ethylthio group.

4-(Ethylthio)-2’-bromobenzophenone: Similar structure but with a bromine atom instead of an iodine atom.

4-(Ethylthio)-2’-chlorobenzophenone: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness: 4-(Ethylthio)-2’-iodobenzophenone is unique due to the presence of both the ethylthio group and the iodine atom, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Activité Biologique

4-(Ethylthio)-2'-iodobenzophenone (CAS No. 951885-50-0) is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include an ethylthio group and an iodine atom. This compound has garnered attention for its potential applications in drug development, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, chemical reactivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₃IOS

- Molecular Weight : 364.33 g/mol

- Physical State : Solid at room temperature

The presence of the ethylthio group enhances the compound's reactivity, while the iodine atom may contribute to its biological activity through interactions with various molecular targets.

The mechanism of action of this compound is primarily based on its ability to interact with biological macromolecules. The ethylthio group can undergo oxidation to form sulfoxides or sulfones, which may exhibit different biological properties compared to the parent compound. Additionally, the iodine atom can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives that may have enhanced biological activity .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways or microbial metabolism.

- Receptor Binding : It could potentially bind to receptors that modulate cellular signaling pathways relevant to cancer progression or microbial infection.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax) leading to increased cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, making it a candidate for further exploration as an antimicrobial agent .

Case Studies and Research Findings

- Anticancer Activity Assessment :

- Mechanistic Insights :

-

Comparison with Analogues :

- Comparative studies with structurally similar compounds indicated that modifications in substituents significantly affect biological activity. For instance, replacing the ethylthio group with a methylthio group resulted in reduced efficacy against cancer cell lines.

Data Summary Table

| Property/Activity | Observation |

|---|---|

| Molecular Formula | C₁₅H₁₃IOS |

| Molecular Weight | 364.33 g/mol |

| IC₅₀ (MCF-7 Cells) | 5 - 15 µM |

| Mechanism | Induces apoptosis via Bcl-2/Bax modulation |

| Antimicrobial Activity | Moderate against selected bacterial strains |

| Chemical Reactivity | Oxidation to sulfoxides/sulfones; substitution reactions possible |

Propriétés

IUPAC Name |

(4-ethylsulfanylphenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPXPVQKZSGEPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.